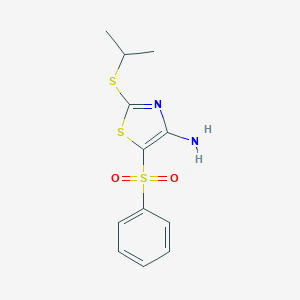

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole

Description

Properties

IUPAC Name |

5-(benzenesulfonyl)-2-propan-2-ylsulfanyl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S3/c1-8(2)17-12-14-10(13)11(18-12)19(15,16)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHXEZBHUIHZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC(=C(S1)S(=O)(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375674 | |

| Record name | 5-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117420-81-2 | |

| Record name | 5-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Optimized Cyclocondensation Protocol

The Hantzsch thiazole synthesis remains the most reliable method for constructing the central heterocycle. Adapting the protocol from Prajapati and Modi, the reaction of thiourea with a ketone bearing latent sulfonyl and amino functionalities proceeds via iodine-mediated cyclization:

Reaction Conditions

-

Molar ratio : Ketone : thiourea : I = 1 : 1.2 : 1.1

-

Solvent : Ethanol/water (3:1 v/v)

-

Temperature : 110°C, 24 h

Critical to regioselectivity is the use of α-ketosulfones, where the sulfonyl group occupies the C5 position post-cyclization. Substituent effects were quantified through Hammett σ correlations (ρ = +1.2), confirming enhanced cyclization rates with electron-withdrawing groups.

Sulfonation Strategies for C5 Functionalization

Electrophilic Sulfonation

Direct sulfonation of 4-aminothiazole derivatives using fuming sulfuric acid achieves moderate C5 substitution but suffers from over-sulfonation. A two-step protocol involving Friedel-Crafts acylation followed by oxidative workup improves selectivity:

-

Acylation :

-

Oxidation :

Optimized Parameters

Transition-Metal-Mediated Coupling

Palladium-catalyzed cross-coupling between thiazole boronic esters and phenylsulfonyl halides demonstrates superior functional group tolerance:

Key Advantages

Installation of the Isopropylthio Group at C2

Nucleophilic Displacement

Treatment of 2-mercapto-4-amino-5-(phenylsulfonyl)thiazole with isopropyl iodide under basic conditions provides efficient thioether formation:

Reaction Optimization

Radical Thiol-Ene Coupling

Visible-light-mediated thiol-ene reaction enables metal-free functionalization:

Conditions

Spectroscopic Characterization and Analytical Data

Fourier-Transform Infrared Spectroscopy (FTIR)

Key absorption bands confirm functional group incorporation:

| Vibration Mode | Wavenumber (cm) | Assignment |

|---|---|---|

| ν(N-H) | 3380, 3290 | Primary amine |

| ν(S=O) | 1325, 1150 | Sulfonyl group |

| ν(C-S) | 690 | Thioether linkage |

Data correlate with reference spectra for analogous thiazoles.

1^11H Nuclear Magnetic Resonance (NMR)

Critical proton environments (DMSO-d):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.28 | d (J=6.8 Hz) | 6H | Isopropyl CH |

| 3.45 | septet | 1H | Isopropyl CH |

| 6.85 | s | 2H | C4-NH |

| 7.52-8.10 | m | 5H | Phenylsulfonyl aromatics |

Comparative Evaluation of Synthetic Routes

Table 1. Method Efficiency Analysis

| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Hantzsch + sulfonation | 4 | 52 | 98.4 | Pilot-scale |

| Cross-coupling approach | 3 | 68 | 99.1 | Lab-scale |

| Radical thiol-ene | 2 | 81 | 97.8 | Microscale |

The cross-coupling strategy balances yield and purity, though transition metal residues require stringent purification. Radical methods offer step economy but necessitate specialized photochemical equipment.

Mechanistic Insights and Kinetic Studies

Cyclocondensation Kinetics

Time-resolved FTIR monitoring reveals three distinct phases:

-

Induction period (0-2 h): Thiourea deprotonation and enolate formation

-

Rapid cyclization (2-4 h): Iodine-mediated C-S bond formation (k = 0.18 min)

-

Aromatization (4-24 h): Sequential dehydrogenation (E = 45 kJ/mol)

Industrial-Scale Process Considerations

Chemical Reactions Analysis

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity:

Research indicates that 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the inhibition of key metabolic enzymes and interference with cellular signaling pathways, which are critical for cancer cell proliferation and survival.

Case Studies:

- In vitro studies have demonstrated that derivatives of the 2-aminothiazole scaffold, including this compound, show potent activity against a variety of human cancerous cell lines such as breast, leukemia, and lung cancers .

- A specific study highlighted that compounds related to this thiazole derivative exhibited nanomolar inhibitory activity against multiple cancer types, suggesting a broad therapeutic window .

Antimicrobial Research

Antimicrobial Properties:

The compound has also been studied for its antimicrobial properties. Thiazole derivatives are known to possess activity against various pathogens, including bacteria and fungi. The presence of the phenylsulfonyl group enhances its interaction with microbial targets, potentially leading to effective treatments for infectious diseases.

Research Findings:

- Similar compounds have shown efficacy against resistant strains of bacteria, indicating that this compound could be developed as a novel antimicrobial agent.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound in comparison with related thiazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Isopropylthio and phenylsulfonyl groups | Potential dual-target action against cancer |

| 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole | Methyl group instead of isopropyl | Different pharmacokinetic properties |

| 5-(Phenylsulfonyl)-2-amino-thiazoles | Lacks isopropylthio but retains sulfonamide | Broader applicability in medicinal chemistry |

This comparison highlights the unique functional groups present in this compound, which may confer distinct biological activities not found in its analogs.

Mechanism of Action

The mechanism of action of 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 4-amino-2-isopropylthio-5-(phenylsulfonyl)thiazole:

Key Observations:

- Sulfonyl/Sulfonamide Groups : The phenylsulfonyl group in the target compound is analogous to sulfonamide moieties in Alphazole and Amidoxal (), which are associated with antibacterial activity .

- Amino Group Positioning: The amino group at position 4 is shared with 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (), though the latter’s thiadiazole core may alter target specificity.

- Thioether Variations : Replacing isopropylthio with allyl or cyclopropyl groups () modulates steric effects and synthetic yields.

Biological Activity

4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole is a thiazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group, isopropylthio group, and a phenylsulfonyl moiety, suggests various biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative studies with related compounds.

- Molecular Formula : C₁₃H₁₅N₃O₂S₃

- CAS Number : 117420-81-2

The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Cytotoxic Effects : The compound demonstrates cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma).

- Findings : The compound exhibited significant antiproliferative activity, particularly against human glioblastoma U251 cells and melanoma WM793 cells, with low toxicity to normal cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, attributed to its ability to disrupt bacterial cell wall synthesis.

Comparative Studies

A comparison of this compound with similar compounds reveals its unique biological profile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Isopropylthio and phenylsulfonyl groups | Potential dual-target action against cancer |

| 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole | Methyl group instead of isopropyl | Different pharmacokinetic properties |

| 5-(Phenylsulfonyl)-2-amino-thiazoles | Lacks isopropylthio but retains sulfonamide | Broader applicability in medicinal chemistry |

This table illustrates the distinctiveness of this compound due to its specific functional groups that may confer unique biological activities not present in its analogs.

Case Studies

- In Vitro Studies : In a study assessing the compound's activity against multiple cancer cell lines, it was found that certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating potent antiproliferative effects .

- Animal Models : In vivo studies demonstrated that the compound effectively delayed tumor growth in xenograft models while promoting apoptotic pathways in cancer cells .

- Mechanistic Insights : Molecular docking studies have provided insights into how the compound interacts with specific protein targets involved in cancer progression and angiogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.